5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS: 59898-64-5) is a bicyclic heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core with a phenyl group at position 3 and methyl substituents at positions 5 and 4. Its synthesis involves heterocyclization reactions, such as the reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with isothiocyanates under base-catalyzed conditions, yielding the product in 89% efficiency with well-characterized NMR data (δ 13.53 ppm for NH, δ 2.25 ppm for methyl groups) . The compound’s structure is critical for modulating pharmacological properties, particularly in enzyme stabilization and heterocyclic drug design.
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-9(2)19-12-11(8)13(17)16(14(18)15-12)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIBZHXSWJHTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351286 | |
| Record name | 5,6-Dimethyl-3-phenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59898-64-5 | |
| Record name | 2,3-Dihydro-5,6-dimethyl-3-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59898-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-3-phenyl-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thieno ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Relevance
The thieno[2,3-d]pyrimidinone scaffold is highly versatile, with substitutions at positions 3, 5, and 6 dictating bioactivity. Key analogs include:
IVPC (5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo analog) :
- The pyridinyl group enhances hydrogen bonding with phenylalanine hydroxylase (PAH), as confirmed by X-ray crystallography (PDB: 3QI) . This substitution increases binding affinity compared to the phenyl-substituted parent compound, making IVPC a second-generation pharmacological chaperone for phenylketonuria (PKU) treatment .
- Antitumor Derivatives (e.g., 7a): Morpholine and hydrazono groups at position 3 improve solubility and target interactions with cancer cell receptors, showing IC₅₀ values <10 µM in breast (MCF-7) and lung (A549) cancer lines .
Analgesic Derivatives (e.g., 17) :
Biological Activity
Overview
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has attracted significant attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is part of the thienopyrimidine family and is characterized by a unique structure that includes thioxo and phenyl groups. Its molecular formula is with a molecular weight of approximately 288.39 g/mol.
The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity. The thioxo group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols or thioethers. These transformations may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thienopyrimidine have shown promising results against various cancer cell lines. In particular:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including SU-DHL-6, WSU-DLCL-2, and K562.
- IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range (e.g., for SU-DHL-6) indicating potent antiproliferative effects .
The mechanism through which this compound exerts its anticancer effects may involve several pathways:
- Induction of Apoptosis : Studies suggest that compounds in this class can induce apoptosis in cancer cells through concentration-dependent mechanisms.
- Inhibition of Cell Migration : The ability to inhibit cell migration contributes to its potential as an antimetastatic agent.
- Morphological Changes : Treated cancer cells exhibit significant morphological changes indicative of apoptosis .
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. The specific mechanisms remain under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | SU-DHL-6 | 0.55 | |
| WSU-DLCL-2 | 0.95 | ||
| K562 | 1.68 | ||
| Antimicrobial | Various bacterial strains | TBD | Ongoing |
Case Study: Antitumor Evaluation
In a recent study evaluating various thienopyrimidine derivatives for their antitumor activity, the compound exhibited significant effects on lymphoma cell lines. The findings indicated that structural modifications could enhance the potency and selectivity of these compounds against specific cancer types .
Q & A
Q. What are the common synthetic routes for synthesizing 5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one?
The compound is typically synthesized via alkylation reactions in alcoholic-alkaline media. For example, alkylating agents like 4-bromo-but-2-ene or 4-bromo-2-methylbut-2-ene are reacted with the parent thiouracil derivative under mild conditions (room temperature). Purification often involves column chromatography or recrystallization from solvents like ethanol or DMF .
Q. Which spectroscopic methods are used to characterize this compound and its derivatives?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm substituent positions and hydrogen/carbon environments .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, thioamide at ~1200 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation and fragmentation patterns .
- X-ray crystallography for resolving complex stereochemistry, as demonstrated in studies of its pharmacological chaperone analogues .
Q. What initial biological screening assays are relevant for this compound?
- Enzyme inhibition assays : Evaluate affinity for targets like COX-2/COX-1 (using indomethacin as a control) .
- Cellular activity assays : Test antiproliferative effects or modulation of misfolded proteins (e.g., phenylalanine hydroxylase in PKU) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantifying interactions with biological targets .
Advanced Research Questions
Q. How can computational modeling optimize the design of analogues with enhanced target affinity?
- Structure-based drug design : Use X-ray crystallography data of the compound bound to targets (e.g., phenylalanine hydroxylase) to guide substitutions at key positions (e.g., 3-phenyl or 5,6-dimethyl groups) .
- Molecular dynamics simulations : Predict stability of ligand-target complexes and assess the impact of lipophilic groups (e.g., trifluoromethyl) on binding .
- Free energy perturbation (FEP) : Quantify the thermodynamic impact of substituent modifications on binding affinity .
Q. How can contradictions in biological activity data among derivatives be resolved?
- Comparative structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., arylaminomethyl groups at position 6) and correlate changes with activity trends .
- Dose-response profiling : Identify non-linear effects or off-target interactions using IC50/EC50 curves .
- Metabolic stability assays : Rule out discrepancies caused by differential pharmacokinetics (e.g., cytochrome P450 metabolism) .
Q. What strategies improve the pharmacokinetic properties of this compound?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Prodrug approaches : Mask polar functional groups (e.g., thioxo) to improve oral bioavailability .
- Solubility optimization : Use co-solvents or salt forms (e.g., hydrazinium salts) for in vivo studies .
Methodological Considerations
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Knockout/knockdown models : Use CRISPR-Cas9 to silence target genes (e.g., GSK-3β) and confirm pathway-specific effects .
- Thermal shift assays (TSA) : Measure stabilization of target proteins upon ligand binding to infer direct interaction .
- Transcriptomic/proteomic profiling : Identify downstream biomarkers or off-target effects via RNA-seq or mass spectrometry .
Q. What analytical workflows address synthetic byproduct formation?
- High-resolution LC-MS : Detect and quantify minor impurities during scale-up .
- Reaction optimization : Adjust temperature, solvent (e.g., DMF vs. ethanol), and stoichiometry to minimize side reactions (e.g., over-alkylation) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
